

Application Notes & Protocols: Chain Termination PCR with ddCTP for DNA Sequencing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ddctp*

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Introduction

Chain termination PCR, also known as Sanger sequencing, is a fundamental technique in molecular biology for determining the nucleotide sequence of a DNA molecule.^[1] This method relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by the incorporation of a specific dideoxynucleoside triphosphate (ddNTP). This document provides a detailed protocol for setting up a chain termination PCR specifically using dideoxycytidine triphosphate (**ddCTP**) to identify the positions of guanine (G) residues in a DNA template.

Principle of the Method

The core principle of chain termination PCR lies in the controlled interruption of DNA synthesis.^[1] Standard deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) are the building blocks for the new DNA strand. The reaction also includes a small amount of a chain-terminating ddNTP, in this case, **ddCTP**.^[1] Like its dNTP counterpart, **ddCTP** can be incorporated into the growing DNA strand opposite a guanine residue on the template strand. However, **ddCTPs** lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.^[1] This absence of the 3'-OH group effectively terminates the extension of the DNA strand.^[1]

The result is a collection of DNA fragments of different lengths, all starting from the same primer but ending at the various positions where a **ddCTP** was incorporated. By separating these fragments by size using gel electrophoresis, the relative positions of the guanine bases in the original DNA template can be determined.

Experimental Protocols

This section provides a detailed methodology for performing a chain termination PCR with **ddCTP**.

Reagent Preparation

It is crucial to use high-quality, nuclease-free water and reagents to ensure the success of the sequencing reaction.

Table 1: Reagent Stock Solutions

Reagent	Stock Concentration	Storage
10X Sequencing Buffer	500 mM Tris-HCl (pH 8.3), 500 mM KCl, 15 mM MgCl ₂	-20°C
dNTP Mix	10 mM each (dATP, dGTP, dCTP, dTTP)	-20°C
ddCTP	100 µM	-20°C
Forward Primer	10 µM	-20°C
DNA Template	50-100 ng/µL	-20°C or 4°C
Taq DNA Polymerase	5 U/µL	-20°C
Nuclease-Free Water	Not Applicable	Room Temperature

Chain Termination PCR Setup

The following protocol is for a single 20 µL reaction. For multiple reactions, it is recommended to prepare a master mix to ensure consistency.

Table 2: Chain Termination PCR Reaction Mixture with **ddCTP**

Component	Stock Concentration	Volume (µL)	Final Concentration
Nuclease-Free Water	Not Applicable	Up to 20	Not Applicable
10X Sequencing Buffer	10X	2.0	1X
dNTP Mix	10 mM	1.0	500 µM
ddCTP	100 µM	0.5	2.5 µM
Forward Primer	10 µM	1.0	0.5 µM
DNA Template	50-100 ng/µL	1.0	50-100 ng
Taq DNA Polymerase	5 U/µL	0.4	2.0 Units
Total Volume	20.0		

Protocol:

- Thaw all reagents on ice.
- In a sterile 0.2 mL PCR tube, add the reagents in the order listed in Table 2. It is best practice to add the DNA polymerase last.
- Gently mix the contents by pipetting up and down or by brief vortexing.
- Centrifuge the tube briefly to collect the reaction mixture at the bottom.
- Place the PCR tube in a thermal cycler.

Thermal Cycling Conditions

The following thermal cycling program is a general guideline and may require optimization depending on the primer and template characteristics.

Table 3: Thermal Cycling Program

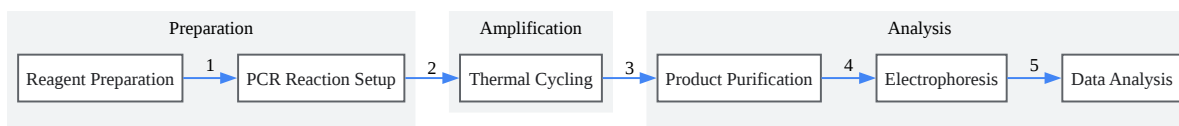
Step	Temperature (°C)	Time	Number of Cycles
Initial Denaturation	96	2 minutes	1
Denaturation	96	10 seconds	25
Annealing	50	5 seconds	
Extension	60	4 minutes	
Final Extension	72	5 minutes	1
Hold	4	Indefinite	1

Post-PCR Analysis

Following the completion of the PCR program, the reaction products are typically purified to remove unincorporated primers and nucleotides. The purified fragments are then separated by size using capillary or gel electrophoresis. The resulting data will show a series of peaks or bands, each corresponding to a DNA fragment that was terminated by the incorporation of a **ddCTP**.

Visualizations

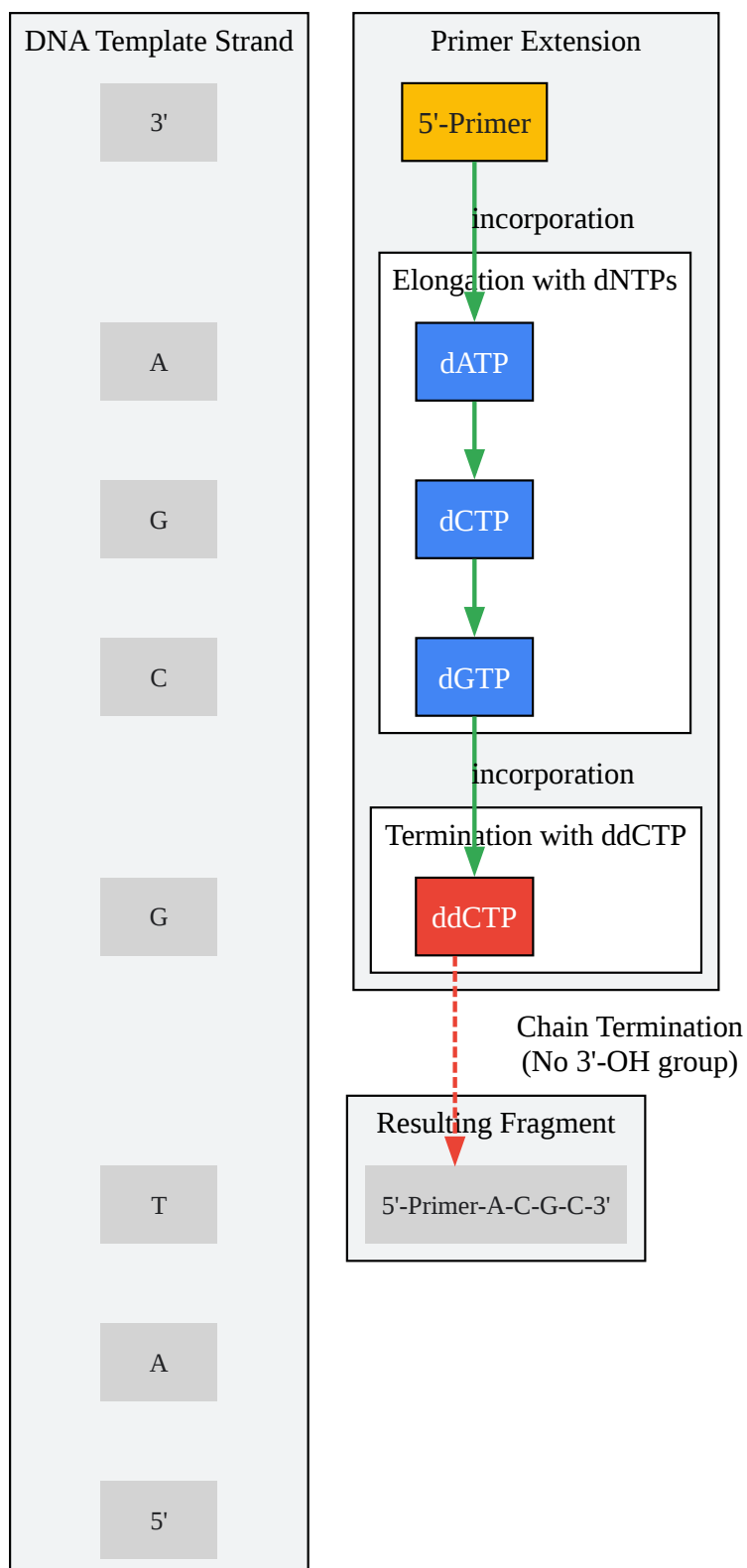
Experimental Workflow



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Caption: Workflow for Chain Termination PCR.

Mechanism of Chain Termination by ddCTP



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References

- 1. Primer3 Input [primer3.ut.ee]
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